molecular formula C16H20N2O4S B2772146 N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide CAS No. 923694-93-3

N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide

Cat. No. B2772146
CAS RN: 923694-93-3
M. Wt: 336.41
InChI Key: PDJNJNZZNHTZMZ-UHFFFAOYSA-N
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Description

“N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide” is an organic compound containing a furan ring, a sulfonamide group, and a butanamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2NH2). Butanamide is a carboxamide resulting from the formal condensation of butanoic acid and ammonia.


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. Furan rings, for example, can undergo reactions such as electrophilic substitution and oxidation . Sulfonamides are typically stable but can participate in reactions under certain conditions. Butanamides can undergo hydrolysis to form carboxylic acids and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

  • Synthetic Methods : Studies on related furan and thiophene derivatives demonstrate advanced synthetic techniques for creating complex molecules with potential applications in drug discovery and material science. For example, the development of novel methods for the synthesis of 2-amidofurans offers insights into the versatile reactivity of furan derivatives, which could be applied to the synthesis of N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide (Padwa et al., 2003).
  • Chemical Transformations : Research on the transformation products of pesticides such as sulfoxaflor and flupyradifurone, which contain furan rings, underscores the importance of understanding the environmental fate and transformation pathways of chemical compounds. This knowledge is crucial for assessing the environmental impact and safety of new chemicals, including those related to N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide (Bello et al., 2022).

Potential Pharmacological Applications

  • Drug Design and Medicinal Chemistry : The study of sulfonamide derivatives in the context of cardiac myosin activators presents an example of how specific functional groups can be tailored for therapeutic purposes. This suggests that N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide could be explored for similar pharmacological activities, leveraging its sulfonamide group for potential cardiovascular applications (Manickam et al., 2019).
  • Antiprotozoal Activity : Compounds with furan rings, such as aza-analogues of furamidine, have been investigated for their antiprotozoal activity. This suggests potential research avenues for N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide in the treatment or study of protozoal infections (Ismail et al., 2003).

Material Science and Catalysis

  • Catalytic Applications : Research on silica-supported NiFe bimetallic catalysts for the conversion of furfural highlights the role of furan derivatives in catalytic processes. This area of study could be relevant for exploring the catalytic potential of N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide in organic transformations or environmental remediation (Sitthisa et al., 2011).

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be used in pharmaceuticals, if it shows biological activity, or in materials science, depending on its physical and chemical properties .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-13-6-8-15(9-7-13)23(20,21)18-10-2-5-16(19)17-12-14-4-3-11-22-14/h3-4,6-9,11,18H,2,5,10,12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJNJNZZNHTZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide

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